7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a benzyloxy substituent at the 7-position.
Scientific Research Applications
7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine structure have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes such as immune response, oxygen sensing, and signal transduction.
Mode of Action
Similar triazolo[1,5-a]pyridine compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor binding . The interaction with these targets leads to changes in cellular processes and can result in therapeutic effects.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to immune response, oxygen sensing, and signal transduction . The downstream effects of these pathway alterations would depend on the specific cellular context and the nature of the target interaction.
Result of Action
Based on the known targets of similar compounds, it can be inferred that this compound may have potential therapeutic effects in conditions related to immune response, oxygen sensing, and signal transduction .
Future Directions
The future directions for research on 7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine and related compounds could include further exploration of their potential as therapeutic agents, particularly in the context of cancer treatment . Additionally, further studies could investigate the physical and chemical properties of these compounds, as well as their safety and hazards.
Biochemical Analysis
Biochemical Properties
7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. It has been shown to inhibit certain enzymes, such as JAK1 and JAK2, which are involved in cell signaling pathways . Additionally, this compound can bind to specific proteins, altering their function and activity. For example, it has been found to interact with RORγt, a nuclear receptor involved in the regulation of immune responses . These interactions highlight the potential of this compound as a modulator of biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the JAK-STAT signaling pathway, which plays a critical role in cell growth, differentiation, and apoptosis . Additionally, this compound can alter the expression of genes involved in immune responses, thereby impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, the compound has been shown to inhibit JAK1 and JAK2 by binding to their active sites, preventing their phosphorylation and subsequent activation . Additionally, this compound can modulate gene expression by interacting with nuclear receptors like RORγt, thereby influencing transcriptional activity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation. In vitro and in vivo studies have demonstrated that this compound can have long-term effects on cellular function, including sustained inhibition of enzyme activity and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and immunomodulatory activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been found to inhibit enzymes like JAK1 and JAK2, which are key players in the JAK-STAT signaling pathway . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular metabolism . These interactions underscore the potential of this compound as a regulator of metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize to the nucleus, where it interacts with nuclear receptors like RORγt, influencing transcriptional activity . Additionally, this compound can accumulate in the cytoplasm, where it modulates enzyme activity and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
the scalability of the microwave-mediated synthesis suggests potential for industrial application, especially given its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole or pyridine rings.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NaOCl and Pb(OAc)4, reducing agents, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups at the benzyloxy position .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole-pyridine structure but differ in their substituents and biological activities.
Triazolo[4,3-a]pyrazine Derivatives: These compounds have a triazole ring fused to a pyrazine ring and exhibit different chemical and biological properties.
Uniqueness
7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific benzyloxy substituent, which imparts distinct chemical reactivity and biological activity compared to other triazolo compounds .
Properties
IUPAC Name |
7-phenylmethoxy-[1,2,4]triazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-2-4-11(5-3-1)9-17-12-6-7-16-13(8-12)14-10-15-16/h1-8,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUJWYCESPCMBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=NC=NN3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801241287 | |
Record name | 7-(Phenylmethoxy)[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801241287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033810-72-8 | |
Record name | 7-(Phenylmethoxy)[1,2,4]triazolo[1,5-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033810-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Phenylmethoxy)[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801241287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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